INCB053914 -

INCB053914

Catalog Number: EVT-1534896
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
INCB053914 is a novel, ATP-competitive, small molecule, pan-inhibitor of PIM kinases. INCB053914 is potent against PIM1, PIM2 and PIM3 and highly selective. INCB053914 is active as a single agent in the majority of cell lines derived from different hematological malignancies, including MM, AML, DLBCL, MCL and T-ALL, with IC50 values ranging from 3 - 300 nM. INCB053914 inhibits phosphorylation of S6RP, P70S6K, 4E-BP-1 and BAD, known PIM kinase targets. INCB053914 may be useful as monotherapy or in combination with other agents for treating hematologic malignancies that are dependent on PIM kinase activity for growth and survival.
Source and Classification

INCB053914 was developed by Incyte Corporation and is classified as an antineoplastic agent. Its primary mechanism involves the inhibition of PIM kinase activity, which plays a critical role in oncogenic signaling pathways. By targeting these kinases, INCB053914 aims to overcome resistance mechanisms often observed in cancer therapies .

Synthesis Analysis

Methods and Technical Details

The synthesis of INCB053914 involves a rational drug design approach that utilizes structure-activity relationship (SAR) studies to optimize potency and selectivity against PIM kinases. The compound was synthesized through a series of chemical reactions that included the formation of amides and the introduction of bulky groups to enhance binding affinity to the kinase's active site. Specific methods employed include:

  • Amide Formation: Utilizing coupling agents to link carboxylic acids with amines.
  • Substituent Optimization: Systematic variation of substituents on the aromatic rings to improve solubility and potency.
  • Triazole Derivatives: Incorporating triazole moieties that have shown significant inhibitory activity against PIM kinases .
Molecular Structure Analysis

Structure and Data

The molecular structure of INCB053914 features a complex arrangement that allows for effective binding to the ATP-binding site of PIM kinases. Key structural characteristics include:

  • Core Structure: A central aromatic ring system that provides hydrophobic interactions with the kinase.
  • Functional Groups: Specific substitutions on the aromatic rings enhance selectivity and potency against different PIM isoforms.
  • Molecular Weight: Approximately 400 g/mol, which supports its bioavailability.

X-ray crystallography studies have provided insights into how INCB053914 interacts with the kinase's active site, revealing critical interactions that stabilize its binding .

Chemical Reactions Analysis

Reactions and Technical Details

INCB053914 undergoes several biochemical reactions upon administration:

  • Inhibition of Phosphorylation: It effectively inhibits the phosphorylation of key substrates such as BAD (B-cell lymphoma 2 antagonist), which is crucial for cell survival signaling.
  • Cellular Uptake: The compound enters cells via passive diffusion due to its lipophilic nature, allowing it to reach intracellular targets effectively.
  • Metabolic Stability: Studies indicate that INCB053914 has favorable metabolic stability, reducing the likelihood of rapid degradation in vivo .
Mechanism of Action

Process and Data

The mechanism of action for INCB053914 primarily involves:

  1. Inhibition of PIM Kinases: By competitively binding to the ATP site on PIM kinases, INCB053914 prevents these enzymes from phosphorylating their substrates.
  2. Induction of Apoptosis: The inhibition leads to decreased phosphorylation of pro-survival proteins like BAD, promoting apoptosis in cancer cells.
  3. Synergistic Effects: When used in combination with other therapies (e.g., JAK inhibitors), INCB053914 demonstrates enhanced efficacy through complementary mechanisms that further disrupt survival pathways .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

INCB053914 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water, which is typical for many small-molecule inhibitors.
  • Stability: The compound is stable under physiological conditions but may undergo hydrolysis under extreme pH conditions.
  • LogP Value: Indicates moderate lipophilicity, which aids in cellular uptake.

Characterization techniques such as high-performance liquid chromatography (HPLC) have been employed to assess purity and stability profiles .

Applications

Scientific Uses

INCB053914 has potential applications in several areas:

Introduction to PIM Kinase Inhibition in Oncogenesis

Role of PIM Kinases in Tumorigenesis and Hematologic Malignancies

PIM kinases (Proviral Integration site for Moloney murine leukemia virus kinases) constitute a family of serine/threonine kinases comprising three highly homologous isoforms: PIM1, PIM2, and PIM3. These kinases function as crucial downstream effectors of oncogenic signaling pathways, including JAK/STAT, PI3K/AKT, and FLT3, which are frequently dysregulated in hematologic malignancies and solid tumors [3] [6]. Unlike many kinases requiring activation through phosphorylation, PIM kinases are constitutively active and primarily regulated through transcriptional control and protein stability [3] [4]. Their overexpression is a well-documented feature in diverse cancers, with PIM1 and PIM2 being particularly prominent in hematological contexts:

  • Hematologic Malignancies: PIM1 and PIM2 are significantly overexpressed in acute myeloid leukemia (AML), diffuse large B-cell lymphoma (DLBCL), multiple myeloma (MM), and mantle cell lymphoma (MCL). Elevated PIM2 expression correlates with aggressive disease and chemotherapy resistance in DLBCL and MM, while PIM1 overexpression is associated with poor prognosis in AML and MCL [3] [4] [6].
  • Cellular Functions: PIM kinases phosphorylate key substrates involved in cell survival (BAD, leading to inactivation of pro-apoptotic functions), cell cycle progression (p21, p27), protein translation (p70S6K, 4E-BP1), and metabolic reprogramming. This multifaceted involvement supports tumor cell proliferation, survival, and therapeutic resistance [3] [4] [9].
  • Cooperation with MYC: PIM1 stabilizes c-MYC and enhances its transcriptional activity, particularly in aggressive cancers like triple-negative breast cancer (TNBC) and lymphomas. This synergy promotes genomic instability and tumor progression [3] [6].

Table 1: PIM Kinase Isoform Expression and Association with Cancer Types

IsoformPrimary MalignanciesKey SubstratesClinical Association
PIM1AML, MCL, DLBCL, TNBCp21, c-MYC, BADPoor prognosis, chemotherapy resistance
PIM2MM, DLBCL, CLLBAD, 4E-BP1Aggressive disease, survival signaling
PIM3Solid tumors (pancreatic, gastric, liver)BAD, p70S6KMetastasis, poor survival

Rationale for Pan-PIM Inhibition Over Isozyme-Specific Targeting

The development of effective PIM-targeted therapies faces a significant challenge: functional redundancy and compensatory upregulation among the three isoforms. Preclinical evidence demonstrates that inhibiting a single PIM isozyme (e.g., PIM1) often leads to transcriptional upregulation of the others (e.g., PIM2 or PIM3), thereby sustaining oncogenic signaling and limiting the efficacy of selective inhibitors [4] [8]. This compensatory mechanism is frequently observed in AML and MM models, where PIM2 upregulation compensates for PIM1 inhibition. Additional rationale includes:

  • Isozyme-Specific Expression Variability: Tumors exhibit heterogeneous expression patterns. For example, DLBCL often overexpresses both PIM1 and PIM2, while MM relies heavily on PIM2. Isoform-specific inhibitors would fail to address this heterogeneity [3] [4].
  • Structural Similarities: The ATP-binding pockets of PIM1, PIM2, and PIM3 share high homology, enabling the rational design of pan-inhibitors. However, PIM2’s unique hinge region conformation historically made it less susceptible to inhibitors optimized for PIM1 [4] [8].
  • Synergistic Signaling Networks: PIM kinases intersect with PI3K/AKT/mTOR, JAK/STAT, and FLT3 pathways. Pan-PIM inhibition enhances the efficacy of agents targeting these pathways (e.g., PI3Kδ or JAK inhibitors) by overcoming compensatory survival signals [4] [8] [10].

Table 2: Preclinical Evidence Supporting Pan-PIM Inhibition Strategies

ChallengeMechanistic InsightExperimental Evidence
Compensatory upregulationPIM1 inhibition → ↑ PIM2/PIM3 transcriptionKG-1a AML cells: PIM2 increased 2.5-fold after PIM1 suppression
Pathway crosstalkPIMs phosphorylate shared substrates with PI3K/AKT (BAD, 4E-BP1)Synergy with parsaclisib (PI3Kδi) in DLBCL xenografts
Structural resistancePIM2 hinge region less accessible than PIM1INCB053914 designed for balanced PIM1/2/3 inhibition (IC50: 0.24/30/0.12 nM)

INCB053914 as a Novel Pan-PIM Kinase Inhibitor: Discovery and Development

INCB053914 (Uzansertib) represents a third-generation, ATP-competitive pan-PIM kinase inhibitor specifically engineered to overcome limitations of earlier compounds. Its discovery leveraged structure-based drug design targeting the unique ATP-binding pocket conserved across PIM1, PIM2, and PIM3 [4] [8]. Key features include:

  • Potency and Selectivity: INCB053914 demonstrates low-nanomolar IC50 values against all three isoforms: 0.24 nM (PIM1), 30.0 nM (PIM2), and 0.12 nM (PIM3). It exhibits >475-fold selectivity against 50+ kinases, with modest activity only against RSK2 (IC50 = 7.1 μM) [1] [5] [10].
  • Molecular Properties: The compound features a phosphate salt formulation enhancing solubility (18 mg/mL in DMSO). Its structure incorporates a cyclopenta[b]pyridine scaffold optimally engaging the hinge region of PIM kinases [5] [10].
  • Mechanistic Validation: In cellular assays, INCB053914 potently inhibited phosphorylation of BAD (IC50 = 4–27 nM in AML/MM lines) and downstream effectors p70S6K/4E-BP1, inducing apoptosis. Consistent with PIM’s role in MYC stabilization, it suppressed MYC-driven transcription in lymphoma models [4] [8].

Table 3: Key Molecular and Functional Properties of INCB053914

PropertyValue/CharacteristicSignificance
Molecular Weight513.52 (free base); 611.51 (phosphate)Optimal pharmacokinetics
IC50 (PIM1/PIM2/PIM3)0.24 nM / 30.0 nM / 0.12 nMBalanced pan-isoform inhibition
Selectivity (kinase panel)>475-fold vs. 50+ kinases; RSK2 IC50=7.1 µMMinimizes off-target toxicity
Solubility18 mg/mL in DMSO (phosphate salt)Enhanced bioavailability
Key cellular effects↓p-BAD (IC50=4–27 nM), ↓MYC signaling, cell cycle arrestAntitumor efficacy in hematologic models

Preclinical Efficacy: In vivo studies using AML (MOLM-16) and MM (KMS-12-BM) xenograft models demonstrated dose-dependent tumor growth inhibition (25–100 mg/kg BID orally). Significant suppression of BAD phosphorylation (IC50 = 70–145 nM in tumors) confirmed target engagement [1] [4] [8]. Combination regimens showed additive/synergistic effects:

  • With cytarabine or azacitidine in AML models
  • With ruxolitinib (JAK1/2 inhibitor) in myelofibrosis
  • With parsaclisib (PI3Kδ inhibitor) in DLBCL

Clinical Translation: Phase 1/2 trials (NCT02587598) confirmed pharmacodynamic inhibition of PIM substrates in patient blood samples. Though monotherapy clinical responses were limited, combinations with azacitidine (AML) or ruxolitinib (myelofibrosis) showed preliminary activity, supporting the preclinical rationale for synergy [2] [6].

Table 4: Preclinical Tumor Models Demonstrating INCB053914 Efficacy

Model TypeCell Line/Patient-DerivedKey FindingsCombination Synergy
AML xenograftMOLM-1670% tumor growth inhibition (100 mg/kg BID, 15 days); ↓p-BAD (IC50=70 nM)Cytarabine (additive effect)
MM xenograftKMS-12-BM65% TGI (100 mg/kg BID); ↓p-BAD (IC50=145 nM)PI3Kδ inhibitor (synergistic)
DLBCL modelPfeifferSuppressed S6/4E-BP1 phosphorylation at 0.3–1 µMJAK1/2 inhibition (ruxolitinib)
Primary cellsAML patient blastsReduced viability ex vivo; substrate dephosphorylationAzacitidine (enhanced apoptosis)

Properties

Product Name

INCB053914

IUPAC Name

Unknown

SMILES

Unknown

Solubility

Soluble in DMSO, not in water

Synonyms

INCB053914; INCB-053914; INCB 053914.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.